5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol
Description
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol is a fluorinated phenol derivative This compound is characterized by the presence of both fluoro and methoxy substituents on the phenyl ring, as well as a trifluoromethyl group
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-6-8(2-3-12(13)15)9-4-10(14(16,17)18)7-11(19)5-9/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNRXDGXFXAXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686622 | |
| Record name | 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-37-4 | |
| Record name | 4'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxyphenylboronic acid and 3-trifluoromethylphenol.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with 3-trifluoromethylphenol in the presence of a palladium catalyst and a base. This reaction forms the desired phenol derivative.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki coupling reaction with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives.
Scientific Research Applications
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The presence of fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxyphenylboronic acid: A related compound with similar functional groups but different reactivity.
3-Fluoro-4-methoxyphenylboronic acid: Another fluorinated phenol derivative with a different substitution pattern.
4-Methoxy-3-fluorophenylboronic acid: A compound with similar substituents but different positions on the phenyl ring.
Uniqueness
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol is unique due to the combination of fluoro, methoxy, and trifluoromethyl groups on the phenyl ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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